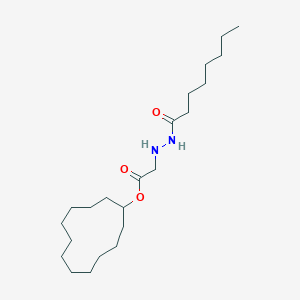![molecular formula C19H17IN2O2S B386659 (5E)-3-[(4-ethylanilino)methyl]-5-[(4-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B386659.png)
(5E)-3-[(4-ethylanilino)methyl]-5-[(4-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-3-[(4-ethylanilino)methyl]-5-[(4-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound with a complex structure. It is characterized by the presence of a thiazolidine-2,4-dione core, which is substituted with an ethylanilino group and an iodobenzylidene moiety.
Vorbereitungsmethoden
The synthesis of (5E)-3-[(4-ethylanilino)methyl]-5-[(4-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-iodobenzaldehyde with thiazolidine-2,4-dione in the presence of a base to form the benzylidene derivative. This intermediate is then reacted with 4-ethylaniline under appropriate conditions to yield the final product .
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
(5E)-3-[(4-ethylanilino)methyl]-5-[(4-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the iodobenzylidene moiety.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deiodinated compounds .
Wissenschaftliche Forschungsanwendungen
(5E)-3-[(4-ethylanilino)methyl]-5-[(4-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of (5E)-3-[(4-ethylanilino)methyl]-5-[(4-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .
Vergleich Mit ähnlichen Verbindungen
(5E)-3-[(4-ethylanilino)methyl]-5-[(4-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione can be compared with other similar compounds, such as:
3-[(4-Methylanilino)methyl]-5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione: This compound has a methyl group instead of an ethyl group, which may affect its chemical reactivity and biological activity.
3-[(4-Ethylanilino)methyl]-5-(4-bromobenzylidene)-1,3-thiazolidine-2,4-dione:
3-[(4-Ethylanilino)methyl]-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione: The chlorine substitution may result in different chemical and biological properties compared to the iodine-substituted compound
Eigenschaften
Molekularformel |
C19H17IN2O2S |
|---|---|
Molekulargewicht |
464.3g/mol |
IUPAC-Name |
(5E)-3-[(4-ethylanilino)methyl]-5-[(4-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H17IN2O2S/c1-2-13-5-9-16(10-6-13)21-12-22-18(23)17(25-19(22)24)11-14-3-7-15(20)8-4-14/h3-11,21H,2,12H2,1H3/b17-11+ |
InChI-Schlüssel |
OWZKOGUCYUFEHQ-GZTJUZNOSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)NCN2C(=O)/C(=C\C3=CC=C(C=C3)I)/SC2=O |
SMILES |
CCC1=CC=C(C=C1)NCN2C(=O)C(=CC3=CC=C(C=C3)I)SC2=O |
Kanonische SMILES |
CCC1=CC=C(C=C1)NCN2C(=O)C(=CC3=CC=C(C=C3)I)SC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-{[2-(4-bromobenzylidene)hydrazino]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B386576.png)

![N-{2-[4-(diethylamino)phenyl]-1-[(2-{3-nitrobenzylidene}hydrazino)carbonyl]vinyl}benzamide](/img/structure/B386580.png)
![2-(3-bromophenoxy)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B386581.png)
![2-chloro-N-[(1Z)-3-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B386584.png)

![N-(2-[4-(diethylamino)phenyl]-1-{[2-(2-furylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B386588.png)
![N-{1-{[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]carbonyl}-2-[4-(diethylamino)phenyl]vinyl}benzamide](/img/structure/B386589.png)
![2-chloro-N-[1-({2-[4-(dimethylamino)benzylidene]hydrazino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B386590.png)
![N-(4-bromophenyl)-5-oxo-5-[2-(3-pyridinylmethylene)hydrazino]pentanamide](/img/structure/B386592.png)

![2-[(3-Bromobenzyl)sulfanyl]-6-thien-2-yl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B386595.png)
![(3E)-N-(4-fluorophenyl)-3-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B386596.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-pentylphenoxy)acetamide](/img/structure/B386602.png)
